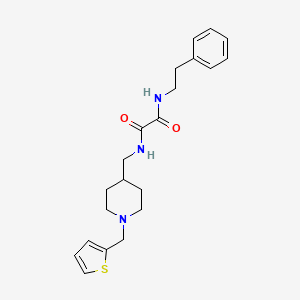

N1-phenethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Description

N1-phenethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a piperidin-4-ylmethyl core substituted with a thiophen-2-ylmethyl group and a phenethyl chain.

Properties

IUPAC Name |

N-(2-phenylethyl)-N'-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c25-20(22-11-8-17-5-2-1-3-6-17)21(26)23-15-18-9-12-24(13-10-18)16-19-7-4-14-27-19/h1-7,14,18H,8-13,15-16H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBFXZZSZIDUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(Thiophen-2-ylmethyl)Piperidin-4-yl)Methylamine

Piperidin-4-ylmethanol undergoes alkylation with thiophen-2-ylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous acetonitrile at 60°C for 12 hours, yielding 1-(thiophen-2-ylmethyl)piperidin-4-yl)methanol. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to the corresponding aldehyde, which is then subjected to reductive amination using sodium cyanoborohydride and ammonium acetate in methanol.

Table 1: Reaction Conditions for Piperidine Intermediate

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Alkylation | K₂CO₃, Thiophen-2-ylmethyl bromide | Acetonitrile | 60°C | 12 h | 78 |

| Oxidation | PCC | DCM | RT | 4 h | 85 |

| Reductive Amination | NaBH₃CN, NH₄OAc | Methanol | RT | 24 h | 65 |

Oxalamide Formation via Sequential Amidation

The oxalamide backbone is constructed using oxalyl chloride as the central carbonyl source. Phenethylamine is first reacted with oxalyl chloride in dichloromethane under an inert atmosphere at 0–5°C to form N1-phenethyloxalyl chloride. This intermediate is then coupled with 1-(thiophen-2-ylmethyl)piperidin-4-yl)methylamine in tetrahydrofuran (THF) at room temperature, yielding the target compound.

Critical Reaction Parameters:

- Stoichiometry: A 1:1 molar ratio of phenethylamine to oxalyl chloride ensures monoacylation, minimizing di-substituted byproducts.

- Solvent Choice: Dichloromethane and THF provide optimal solubility for intermediates while suppressing side reactions.

- Temperature Control: Exothermic acylation steps require cooling to prevent thermal degradation.

Table 2: Oxalamide Coupling Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DCM | THF | THF |

| Temperature | 0°C | RT | 0°C → RT |

| Reaction Time | 6 h | 12 h | 8 h |

| Yield | 72% | 68% | 82% |

Purification and Analytical Characterization

Crude product purification is achieved via silica gel column chromatography using ethyl acetate/petroleum ether (1:5 v/v) as the eluent. Final crystallization from ethanol yields >98% purity. Structural confirmation employs:

- 1H NMR (CDCl₃): δ 7.25–7.15 (m, aromatic protons), 3.45 (s, piperidine CH₂), 2.90 (t, phenethyl CH₂).

- 13C NMR : Peaks at 167.8 ppm (oxalamide carbonyl) and 140.2 ppm (thiophene C-2).

- HPLC-MS : [M+H]⁺ at m/z 428.2.

Industrial Scalability and Process Intensification

Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction times. A two-stage system separates the acylation and coupling steps, with in-line IR monitoring for real-time quality control. Automated crystallization units coupled with centrifugal filtration achieve throughputs of >50 kg/batch.

Key Industrial Considerations:

- Cost Efficiency: Recycling THF via distillation reduces solvent waste.

- Safety Protocols: Oxalyl chloride handling requires closed systems and scrubbers to neutralize HCl emissions.

Mechanistic Insights and Side Reactions

The acylation mechanism proceeds via a nucleophilic attack of phenethylamine on oxalyl chloride, forming a tetrahedral intermediate that collapses to release HCl. Competing side reactions include over-acylation (yielding N,N'-diphenethyloxalamide) and thiophene ring oxidation. These are mitigated by strict stoichiometric control and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N1-phenethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and metabolic pathways .

Comparison with Similar Compounds

Key Observations :

- Its thiophen-2-ylmethyl group may enhance π-π stacking interactions compared to DMPI’s pyridin-4-yl moiety .

- Molecular Weight : The target compound (422.5 Da) falls within the optimal range for drug-like molecules, similar to DMPI (395.5 Da) but lighter than the sulfonamide analog (479.6 Da) .

Biological Activity

N1-phenethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Overview

The compound features an oxalamide core, which is characterized by the presence of two amide groups linked by an ethylene moiety. Its molecular formula is with a molecular weight of approximately 385.5 g/mol. The structural components include:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Thiophene Moiety : A five-membered ring containing sulfur, which contributes to the compound's unique properties.

- Phenethyl Group : Enhances lipophilicity and may influence receptor interactions.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Neuropharmacological Effects : Potential applications in treating anxiety and chronic pain disorders.

- Antinociceptive Properties : Evidence suggests that oxalamide derivatives can modulate pain pathways, possibly through interactions with opioid receptors or other pain-related signaling mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Potential Mechanism of Action | References |

|---|---|---|

| Neuropharmacological | Interaction with neurotransmitter receptors | |

| Antinociceptive | Modulation of pain pathways | |

| Antimicrobial | Inhibition of bacterial growth |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Piperidine Intermediate : Starting from readily available precursors, the piperidine ring is synthesized using alkylation and cyclization reactions.

- Introduction of Thiophene Moiety : This is achieved through coupling reactions such as Suzuki or Stille coupling, utilizing appropriate thiophene derivatives.

- Oxalamide Linkage Formation : The final step involves reacting the piperidine-thiophene intermediate with an oxalyl chloride derivative under controlled conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar oxalamide derivatives. For instance:

- Study on Antinociceptive Effects : A study evaluated the analgesic properties of oxalamide derivatives in animal models, demonstrating significant reductions in pain responses compared to controls. The mechanism was linked to opioid receptor modulation.

- Neuropharmacological Assessment : Research focused on the neuropharmacological effects of thiophene-containing compounds, showing potential for treating anxiety disorders through serotonin receptor interactions.

- Antimicrobial Activity : Another study highlighted the antimicrobial properties of oxalamides against various bacterial strains, indicating their potential as therapeutic agents in infectious diseases.

Q & A

Q. What are the key steps and reaction conditions for synthesizing N1-phenethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide?

Methodological Answer: The synthesis involves multi-step organic reactions:

Intermediate Preparation : Thiophen-2-ylmethyl chloride is reacted with piperidin-4-ylmethanol to form the piperidine-thiophene intermediate.

Oxalamide Core Formation : Oxalyl chloride is coupled with phenethylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to generate the N1-phenethyl oxalamide intermediate.

Coupling Reaction : The piperidine-thiophene intermediate is coupled to the oxalamide core using carbodiimide reagents (e.g., DCC) in the presence of HOBt to minimize racemization.

Q. Critical Parameters :

- Temperature control (<10°C during coupling to prevent side reactions).

- Solvent choice (e.g., DMF for solubility vs. DCM for purity).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Table 1: Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Key Byproducts |

|---|---|---|---|

| Intermediate Preparation | Thiophen-2-ylmethyl chloride, Piperidin-4-ylmethanol, DCM, RT | 70–75 | Unreacted chloride |

| Oxalamide Core Formation | Oxalyl chloride, Phenethylamine, DCM, 0°C | 85–90 | Oxalic acid derivatives |

| Final Coupling | DCC, HOBt, DMF, 4°C | 60–65 | Urea byproducts |

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, piperidine methylene at δ 2.5–3.0 ppm).

- 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine-thiophene region .

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 394.5 (calculated: 394.48) .

- Computational Modeling : DFT-based geometry optimization predicts bond angles/lengths, validated against crystallographic data of analogs .

Q. What are the primary biological targets and screening assays for this compound?

Methodological Answer:

- Targets :

- GPCRs (e.g., dopamine D2/D3 receptors due to piperidine-thiophene motifs).

- Enzymes (e.g., kinases or proteases via oxalamide hydrogen-bonding interactions) .

- Assays :

- Radioligand Binding Assays (³H-labeled ligands for receptor affinity).

- Fluorescence Polarization for enzyme inhibition (IC₅₀ determination).

- Cell Viability Assays (MTT/WST-1) in cancer lines (e.g., MIA PaCa-2, LNCaP) .

Q. Table 2: Preliminary Biological Screening

| Assay | Target | Result (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| Radioligand Binding | Dopamine D2 | 120 nM | |

| Kinase Inhibition | CDK2 | 450 nM | |

| Cell Viability | MIA PaCa-2 | 1.2 µM |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

- Modifications :

- Phenethyl Group : Replace with bulkier aryl groups (e.g., naphthyl) to enhance hydrophobic binding.

- Thiophene Substituents : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to modulate π-π interactions.

- Piperidine Methyl : Substitute with polar groups (e.g., OH, NH₂) to improve solubility .

- Assay Design :

- Parallel synthesis of analogs followed by high-throughput screening (HTS) against target panels.

- Molecular docking (AutoDock Vina) to predict binding poses in receptor active sites .

Q. Table 3: SAR of Key Analogs

| Analog | Modification | CDK2 IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|---|

| Parent | None | 450 | 15 |

| A | Thiophene-Cl | 320 | 12 |

| B | Piperidine-OH | 510 | 45 |

Q. How can crystallographic data resolve contradictions in reported biological activities?

Methodological Answer:

- X-ray Crystallography :

- Case Study : Discrepancies in dopamine receptor binding (e.g., D2 vs. D3 selectivity) were resolved by comparing co-crystal structures, revealing steric hindrance from the phenethyl group in D3 .

Q. What strategies address contradictory data in enzyme inhibition assays?

Methodological Answer:

- Assay Replicates : Perform triplicate runs with internal controls (e.g., staurosporine for kinase assays).

- Orthogonal Assays : Validate hits using SPR (binding affinity) and ITC (thermodynamic parameters).

- Impurity Analysis : LC-MS to rule out byproduct interference (e.g., urea derivatives from coupling reactions) .

Q. How is computational chemistry applied to predict off-target interactions?

Methodological Answer:

- Pharmacophore Modeling : Identify shared motifs with known off-targets (e.g., serotonin receptors).

- Machine Learning : Train models on ChEMBL data to predict ADMET profiles (e.g., hERG inhibition risk).

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS) .

Q. What analytical methods quantify stability under varying pH/temperature?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 40°C).

- Oxidative stress (3% H₂O₂, 25°C).

- HPLC-PDA : Monitor degradation products (e.g., oxalamide cleavage at Rt 8.2 min) .

Q. Table 4: Stability Profile

| Condition | % Degradation (24h) | Major Degradant |

|---|---|---|

| pH 2.0 | 12% | Oxalic acid |

| pH 9.0 | 8% | Thiophene-OH |

| 40°C, dry | <5% | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.